Cas no 39213-13-3 (1λ?-thiomorpholin-1-one)

1λ⁴-Thiomorpholin-1-one is a sulfur-containing heterocyclic compound characterized by its thiomorpholine backbone with a carbonyl group at the 1-position. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical applications. Its sulfur moiety enhances electron density, facilitating nucleophilic substitution and coordination chemistry. The compound’s stability under mild conditions allows for versatile functionalization, enabling its use in the development of bioactive molecules, ligands, and catalysts. Its compatibility with a range of solvents and reagents further underscores its utility in complex synthetic pathways. Researchers value 1λ⁴-thiomorpholin-1-one for its balanced reactivity and potential in constructing sulfur-rich pharmacophores.
1λ?-thiomorpholin-1-one structure
1λ?-thiomorpholin-1-one structure
Product name:1λ?-thiomorpholin-1-one
CAS No:39213-13-3
MF:C4H9NOS
MW:119.185359716415
MDL:MFCD08062542
CID:924365
PubChem ID:12600299

1λ?-thiomorpholin-1-one Chemical and Physical Properties

Names and Identifiers

    • thiomorpholine 1-oxide
    • 1-Oxide-4-thiomorpholine hydrochloride
    • 4-Thiomorpholin-1-oxide
    • 1λ?-thiomorpholin-1-one
    • YHIIJNLSGULWAA-UHFFFAOYSA-N
    • SCHEMBL28083
    • Thiomorpholin-oxide
    • CHEMBL171361
    • EN300-53814
    • Thiomorpholine-1-oxide
    • thiomorpholin-1-oxide
    • BS-12738
    • Thiomorpholine, 1-oxide
    • AKOS010573954
    • 39213-13-3
    • 1lambda4-thiomorpholin-1-one
    • 1lambda-thiomorpholin-1-one
    • DTXSID00959988
    • 1-OXIDE-4-THIOMORPHOLINE
    • 1,4-thiazinane 1-oxide
    • BDBM50224830
    • Thiomorpholin-1-one
    • thiomorpholine1-oxide
    • MFCD08062542
    • 1lambda~4~-Thiomorpholin-1-one
    • DB-069782
    • MDL: MFCD08062542
    • Inchi: InChI=1S/C4H9NOS/c6-7-3-1-5-2-4-7/h5H,1-4H2
    • InChI Key: YHIIJNLSGULWAA-UHFFFAOYSA-N
    • SMILES: C1CS(=O)CCN1

Computed Properties

  • Exact Mass: 119.04057
  • Monoisotopic Mass: 119.04048508g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 75.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 48.3Ų

Experimental Properties

  • PSA: 29.1

1λ?-thiomorpholin-1-one Security Information

  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi

1λ?-thiomorpholin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Ambeed
A803322-1g
Thiomorpholine 1-oxide
39213-13-3 98%
1g
$390.0 2025-02-22
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14810-1G
1λ?-thiomorpholin-1-one
39213-13-3 95%
1g
¥ 1,722.00 2023-04-13
Chemenu
CM519500-1g
Thiomorpholine 1-oxide
39213-13-3 98%
1g
$1070 2022-06-11
Enamine
EN300-53814-2.5g
1lambda4-thiomorpholin-1-one
39213-13-3
2.5g
$289.0 2023-06-08
Enamine
EN300-53814-10.0g
1lambda4-thiomorpholin-1-one
39213-13-3
10g
$926.0 2023-06-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14810-1g
1λ⁴-thiomorpholin-1-one
39213-13-3 95%
1g
¥1691.0 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN14810-10g
1λ⁴-thiomorpholin-1-one
39213-13-3 95%
10g
¥9519.0 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1735101-1g
Thiomorpholine 1-oxide
39213-13-3 98%
1g
¥11329.00 2024-05-15
eNovation Chemicals LLC
D155759-1g
1-OXIDE-4-THIOMORPHOLINE
39213-13-3 95%
1g
$395 2025-02-25
eNovation Chemicals LLC
D155759-1g
1-OXIDE-4-THIOMORPHOLINE
39213-13-3 95%
1g
$395 2024-08-03

Additional information on 1λ?-thiomorpholin-1-one

Recent Advances in the Study of 1λ?-Thiomorpholin-1-one (CAS: 39213-13-3) in Chemical Biology and Pharmaceutical Research

The compound 1λ?-thiomorpholin-1-one (CAS: 39213-13-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, characterized by a sulfur-containing morpholine ring, has been the subject of numerous studies aimed at exploring its biological activity, synthetic pathways, and pharmacological relevance. The growing interest in this molecule is driven by its potential as a scaffold for drug development, particularly in the areas of antimicrobial, anticancer, and neurological therapeutics.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological effects of 1λ?-thiomorpholin-1-one. A 2023 publication in the Journal of Medicinal Chemistry reported that this compound exhibits potent inhibitory activity against bacterial enzymes involved in cell wall synthesis, suggesting its potential as a novel antibiotic. The study employed a combination of X-ray crystallography and molecular docking to demonstrate the binding affinity of 1λ?-thiomorpholin-1-one to key bacterial targets. These findings open new avenues for the development of antibiotics targeting multidrug-resistant pathogens.

In addition to its antimicrobial properties, 1λ?-thiomorpholin-1-one has shown promise in oncology research. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters highlighted its ability to modulate the activity of histone deacetylases (HDACs), a class of enzymes implicated in cancer progression. The compound demonstrated selective inhibition of HDAC6, leading to apoptosis in various cancer cell lines. This selectivity is particularly noteworthy, as it may reduce the side effects commonly associated with pan-HDAC inhibitors.

The synthetic chemistry of 1λ?-thiomorpholin-1-one has also seen significant advancements. A 2024 paper in Organic Letters described an efficient, one-pot synthesis method for this compound using readily available starting materials. This improved synthetic route offers higher yields and better scalability compared to previous methods, addressing one of the key challenges in the pharmaceutical development of this molecule. The authors also explored various derivatives of 1λ?-thiomorpholin-1-one, identifying structural modifications that enhance its pharmacological properties.

From a drug delivery perspective, researchers have investigated the formulation of 1λ?-thiomorpholin-1-one in nanoparticle systems to improve its bioavailability and target specificity. A study in the International Journal of Pharmaceutics demonstrated that encapsulation of the compound in polymeric nanoparticles significantly enhanced its stability and cellular uptake, while reducing systemic toxicity. These formulation strategies may prove crucial for translating the compound's therapeutic potential into clinical applications.

Despite these promising developments, challenges remain in the development of 1λ?-thiomorpholin-1-one-based therapeutics. Current research is addressing issues related to metabolic stability, pharmacokinetics, and potential off-target effects. Ongoing structure-activity relationship (SAR) studies aim to optimize the compound's properties while maintaining its therapeutic efficacy. The scientific community anticipates that continued research on this molecule will yield important insights into its clinical potential and mechanism of action.

In conclusion, 1λ?-thiomorpholin-1-one (CAS: 39213-13-3) represents an exciting area of research in chemical biology and pharmaceutical science. Its diverse biological activities, coupled with recent advances in synthetic chemistry and formulation technology, position it as a promising candidate for drug development. Future studies will likely focus on preclinical evaluation of optimized derivatives and exploration of additional therapeutic applications for this versatile molecular scaffold.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:39213-13-3)1λ?-thiomorpholin-1-one
A1026912
Purity:99%
Quantity:1g
Price ($):971.0